15-Lipoxygenase-1 Inhibition: 1,360-Fold Superiority Over NDGA on Human Enzyme Catalytic Site
The target compound inhibits the human 15-lipoxygenase-1 (15-LOX-1) catalytic site with a binding affinity constant Ki of 22 nM, measured via 15-HPETE formation using the Michaelis-Menten equation [1]. In contrast, the widely used reference lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC₅₀ of 30,000 nM (30 µM) against human 15-LOX-1 under comparable conditions . This represents an approximately 1,360-fold greater potency for the target compound at the catalytic site level. Critically, the target compound's Ki was determined on the wild-type human enzyme catalytic domain, while a mutant form (R402L) showed markedly reduced sensitivity (IC₅₀ ≈ 50 nM), confirming binding interactions that are sensitive to specific active-site residue contacts [2].
| Evidence Dimension | Inhibition of human 15-lipoxygenase-1 catalytic activity |
|---|---|
| Target Compound Data | Ki = 22 nM (wild-type human 15-LOX-1 catalytic site, 15-HPETE formation assay) |
| Comparator Or Baseline | NDGA (nordihydroguaiaretic acid): IC₅₀ = 30,000 nM (30 µM) against human 15-LOX-1 |
| Quantified Difference | ~1,360-fold greater potency (22 nM vs. 30,000 nM) |
| Conditions | Human N-terminal His6-tagged reticulocyte 15-LOX-1 catalytic site; arachidonic acid substrate; Michaelis-Menten kinetics (BindingDB Assay ID 4, Entry 50032443). NDGA data from Sigma-Aldrich/Calbiochem product specification under standard LOX inhibition conditions. |
Why This Matters
Researchers requiring potent and target-selective 15-LOX-1 inhibition for inflammatory pathway dissection should prioritize this compound over NDGA, which requires ~1,000-fold higher concentrations to achieve comparable enzymatic blockade, introducing confounding off-target effects at supraphysiological dosing.
- [1] BindingDB BDBM50417153 (CHEMBL1270704). Ki = 22 nM for human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed as 15-HPETE formation. View Source
- [2] BindingDB BDBM50417153. IC₅₀ = 50 nM for human 15-LOX-1 R402L mutant; IC₅₀ > 50,000 nM for L407A mutant, confirming active-site interaction specificity. View Source
